1-(2-Bromo-4-fluorophenyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-fluorophenyl)-1-propanol is an organic compound with the molecular formula C9H10BrFO It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a hydroxyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-fluorophenyl)-1-propanol can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-fluorobenzaldehyde with a suitable Grignard reagent, followed by hydrolysis to yield the desired alcohol. Another method includes the reduction of 1-(2-bromo-4-fluorophenyl)propan-1-one using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-fluorophenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, yielding a simpler alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent.
Major Products:
Oxidation: 1-(2-Bromo-4-fluorophenyl)propan-1-one or 1-(2-Bromo-4-fluorophenyl)propanal.
Reduction: 1-(2-Fluorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromo-4-fluorophenyl)-1-propanol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the bromine and fluorine atoms can enhance its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
- 1-(4-Bromo-2-fluorophenyl)propan-1-ol
- 1-(2-Bromo-3-fluorophenyl)propan-1-ol
- 1-(4-Fluorophenyl)propan-2-ol
Uniqueness: 1-(2-Bromo-4-fluorophenyl)-1-propanol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
1086599-58-7 |
---|---|
Molecular Formula |
C9H10BrFO |
Molecular Weight |
233.08 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10BrFO/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5,9,12H,2H2,1H3 |
InChI Key |
VHPMLJCNKYCAMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)F)Br)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.